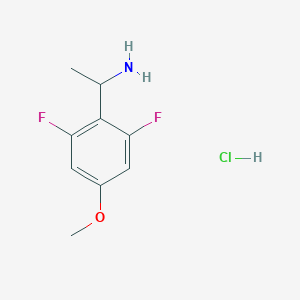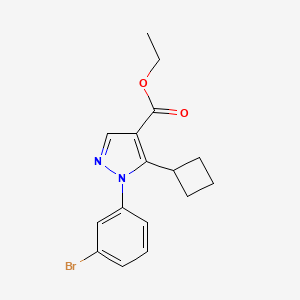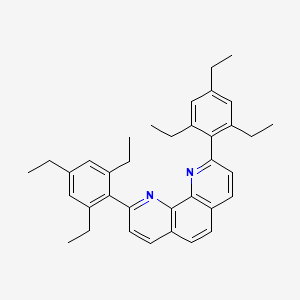
2,9-Bis(2,4,6-triethylphenyl)-1,10-phenanthroline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,9-Bis(2,4,6-triethylphenyl)-1,10-phenanthroline is a complex organic compound known for its unique structural and chemical properties. It belongs to the class of phenanthroline derivatives, which are widely studied for their applications in coordination chemistry, photochemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Bis(2,4,6-triethylphenyl)-1,10-phenanthroline typically involves multi-step organic reactions. One common method includes the reaction of 1,10-phenanthroline with 2,4,6-triethylphenylboronic acid under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
2,9-Bis(2,4,6-triethylphenyl)-1,10-phenanthroline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution due to the presence of phenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthroline-quinone derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
科学的研究の応用
2,9-Bis(2,4,6-triethylphenyl)-1,10-phenanthroline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Studied for its potential as a DNA intercalator, which can be useful in genetic research and drug development.
Medicine: Investigated for its potential anticancer properties due to its ability to interact with DNA.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
作用機序
The mechanism of action of 2,9-Bis(2,4,6-triethylphenyl)-1,10-phenanthroline involves its ability to coordinate with metal ions and interact with biological molecules like DNA. The phenanthroline moiety can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. This interaction is facilitated by the planar structure of the phenanthroline ring system.
類似化合物との比較
Similar Compounds
1,10-Phenanthroline: A simpler analog without the triethylphenyl groups.
2,9-Dimethyl-1,10-phenanthroline: Similar structure but with methyl groups instead of triethylphenyl groups.
2,9-Diphenyl-1,10-phenanthroline: Contains phenyl groups instead of triethylphenyl groups.
Uniqueness
2,9-Bis(2,4,6-triethylphenyl)-1,10-phenanthroline is unique due to the presence of bulky triethylphenyl groups, which provide steric hindrance and enhance the stability of its metal complexes. This makes it particularly useful in applications requiring robust and stable coordination compounds .
特性
分子式 |
C36H40N2 |
|---|---|
分子量 |
500.7 g/mol |
IUPAC名 |
2,9-bis(2,4,6-triethylphenyl)-1,10-phenanthroline |
InChI |
InChI=1S/C36H40N2/c1-7-23-19-25(9-3)33(26(10-4)20-23)31-17-15-29-13-14-30-16-18-32(38-36(30)35(29)37-31)34-27(11-5)21-24(8-2)22-28(34)12-6/h13-22H,7-12H2,1-6H3 |
InChIキー |
WNKPMONQLJITLS-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C(=C1)CC)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=C(C=C(C=C5CC)CC)CC)C=C2)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




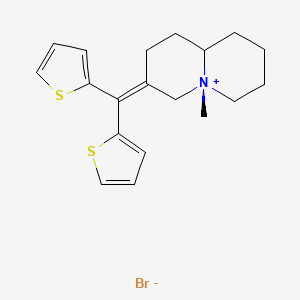
![2-Amino-4-[[4-(trifluoromethyl)phenyl]methyl]pentanedioic acid](/img/structure/B14779108.png)

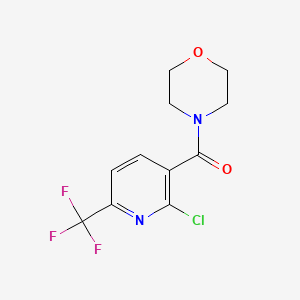
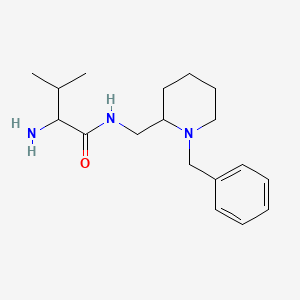
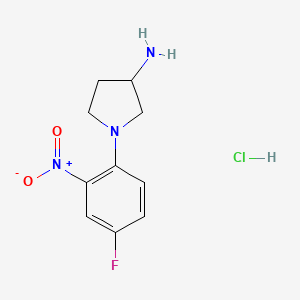
![7-Amino-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione;hydrochloride](/img/structure/B14779140.png)
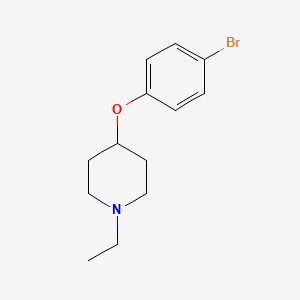
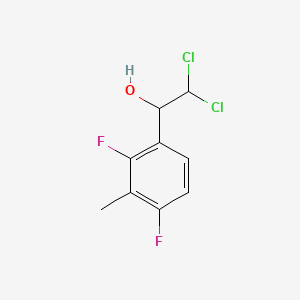
![tert-butyl 2,4-dichloro-5-oxo-7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B14779155.png)
